4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol
Description
4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol is a complex organic compound featuring a pyrimidine ring substituted with piperidine groups and a hydrazone linkage to a benzene ring with hydroxyl groups
Properties
IUPAC Name |
4-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-17-8-7-16(18(29)13-17)15-22-25-19-14-20(26-9-3-1-4-10-26)24-21(23-19)27-11-5-2-6-12-27/h7-8,13-15,28-29H,1-6,9-12H2,(H,23,24,25)/b22-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRUJSFQNBARLB-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)O)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)O)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,6-dichloropyrimidine with piperidine under basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine hydrate.
Coupling with Benzene Derivative: The final step involves coupling the hydrazone intermediate with a benzene derivative containing hydroxyl groups, typically under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups and the hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-di(piperidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine core and piperidine substitutions.
Hydrazone derivatives: Compounds with hydrazone linkages similar to 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol.
Uniqueness
This compound is unique due to the combination of its pyrimidine core, piperidine substitutions, and hydrazone linkage to a benzene ring with hydroxyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
